![molecular formula C19H31NO B526374 1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)
1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine
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Overview
Description
DL77 is a histamine H3R antagonist, attenuating autistic behaviors in a prenatal valproic acid-induced mouse model of autism.
Scientific Research Applications
Synthesis and Antidepressant Activity
- Synthesis and Antidepressant Properties: A study by Kumar et al. (2004) explored the synthesis of several compounds including 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluated for antidepressant activity. These compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, indicating potential antidepressant properties.
Antileukemic Activity
- Antileukemic Properties: Vinaya et al. (2012) reported the synthesis of novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives, showing significant antiproliferative activity against human leukemic cell lines (Vinaya et al., 2012). This indicates the potential of related piperidine derivatives in treating leukemia.
In Vivo Wound-Healing Potential
- Wound-Healing Efficacy: The in vivo wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives was evaluated by Vinaya et al. (2009), demonstrating significant wound healing and increased tensile strength in treated wounds (Vinaya et al., 2009).
Glycine Transporter Type-2 Inhibition
- Glycine Transporter Inhibition: Takahashi et al. (2014) described the discovery of phenoxymethylbenzamide derivatives as glycine transporter type-2 inhibitors, with potential applications in neuropathic pain management (Takahashi et al., 2014).
Antimicrobial Activity
- Antimicrobial Properties: Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showing potent antimicrobial activities against various pathogens, indicating the potential use of these compounds in combating microbial infections (Vinaya et al., 2009).
Antihypertensive and Calcium-Channel Blocking Activity
- Calcium-Channel Blocking and Antihypertensive Effects: Shanklin et al. (1991) synthesized a series of compounds related to 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, demonstrating their calcium-channel-blocking and antihypertensive properties (Shanklin et al., 1991).
Antioxidant Properties
- Antioxidant Activity: Domány et al. (1996) reported on analogues of (+/-)-N-methyl-N-¿1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin+ ++-4-yl¿ benzothiazol-2-amine, demonstrating potent inhibition of lipid peroxidation due to their antioxidant properties (Domány et al., 1996).
Anti-Inflammatory Compounds Targeting COX
- COX Inhibition for Anti-Inflammatory Effects: Burayk et al. (2022) evaluated benzimidazole piperidine and phenoxy pyridine derivatives for COX inhibition, indicating their potential as safe anti-inflammatory drugs (Burayk et al., 2022).
properties
Product Name |
1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine |
---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1-[3-[4-(2-methylbutan-2-yl)phenoxy]propyl]piperidine |
InChI |
InChI=1S/C19H31NO/c1-4-19(2,3)17-9-11-18(12-10-17)21-16-8-15-20-13-6-5-7-14-20/h9-12H,4-8,13-16H2,1-3H3 |
InChI Key |
LAKVEWGOEMZVEF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(OCCCN2CCCCC2)C=C1)(C)C |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCN2CCCCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DL-77; DL 77; DL77 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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